3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one

Lipophilicity LogP Physicochemical property

3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one is a synthetic benzimidazole derivative containing a propan-1-one spacer and a 4-ethylphenyl substituent. Its molecular formula is C18H18N2O with a molecular weight of 278.3 g/mol.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 2379972-82-2
Cat. No. B2977176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one
CAS2379972-82-2
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H18N2O/c1-2-13-7-9-14(10-8-13)17(21)11-12-18-19-15-5-3-4-6-16(15)20-18/h3-10H,2,11-12H2,1H3,(H,19,20)
InChIKeyQSGGQUQFMBSSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Relevant Overview of 3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one (CAS 2379972-82-2)


3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one is a synthetic benzimidazole derivative containing a propan-1-one spacer and a 4-ethylphenyl substituent. Its molecular formula is C18H18N2O with a molecular weight of 278.3 g/mol . Although its biological activity has not been disclosed in detail, the benzimidazole scaffold is widely recognized for a range of pharmacological activities, including antimicrobial, anticancer, and ion‑channel modulation properties. This document evaluates evidence that a procurement decision for this specific compound can be justified by quantifiable differentiation relative to its closest analogs.

Why Benzodiazole Analogs Cannot Simply Replace 3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one


In‑class benzodiazole derivatives are not interchangeable because even minor substituent changes—such as the presence of a 4‑ethyl group versus a hydrogen, chlorine, or methoxy substituent—can significantly alter lipophilicity, metabolic stability, and target‑engagement profiles . The 4‑ethyl substituent in this compound is predicted to increase lipophilicity by approximately 1.0 log unit compared to the unsubstituted phenyl analog, a difference that can directly affect membrane permeability and pharmacokinetic behavior. Consequently, substituting a generic analog risks invalidating experimental reproducibility and compromising structure‑activity relationships that depend on precise physicochemical properties.

Quantitative Differentiation Evidence for 3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one Relative to Analogs


Lipophilic Differentiation via 4-Ethyl Substitution Relative to Phenyl Analog

The 4‑ethyl substituent is predicted to raise the logP of the target compound by approximately 1.0 unit compared to the unsubstituted phenyl analog, 3-(1H-benzimidazol-2-yl)-1-phenylpropan-1-one. Using fragment‑based estimation, the phenyl analog has a consensus logP of 2.5, while the target compound achieves a predicted logP of 3.5 . This difference reflects the well‑established hydrophobic contribution of an ethyl group on a para‑substituted phenyl ring. No experimental logP has been reported for either compound, so the comparison relies on in silico predictions that are consistent across multiple software tools.

Lipophilicity LogP Physicochemical property

Potential T‑Type Calcium Channel Modulation Relative to NNC 55‑0396 Scaffold

A structurally related benzimidazole‑propan‑1‑one derivative (BDBM39656) has been shown to inhibit human Cav3.2 T‑type calcium channels with an EC50 of 3.27 µM . The target compound shares the benzimidazole‑2‑yl‑propan‑1‑one core and the 4‑ethylphenyl substituent, which may confer analogous T‑channel blocking activity. No direct activity data are available for the target compound, but the class is known to engage the Cav3.2 isoform at micromolar concentrations. The 4‑ethyl substitution could further modulate potency relative to other aryl variants, as observed in benzimidazole‑based kinase inhibitors.

T-type calcium channel Cav3 benzimidazole

Fluorescence Property Potential Relative to Bis‑Benzimidazole Propan‑1‑one Ligand

The bis‑benzimidazole analog 1,3‑bis(1H‑benzimidazol‑2‑yl)‑propan‑1‑one (L) exhibits keto‑enol tautomerism and shows a significant red‑shift in emission upon complexation with ZnBr2, ZnI2, and Zn(OAc)2 . Although the target compound is a mono‑benzimidazole derivative, its propan‑1‑one carbonyl and benzimidazole N‑donor atoms may allow similar chelating behaviour and environment‑sensitive fluorescence. No emission data are reported for the target compound, but the presence of the 4‑ethylphenyl chromophore could further modulate fluorescence properties, potentially yielding a distinct emission profile compared to the bis‑benzimidazole ligand.

Fluorescence metal‑complex benzimidazole

Optimal Research and Application Scenarios for 3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one


Lipophilicity‑Driven Membrane Permeability Studies

When a research program requires a benzimidazole scaffold with elevated logP to enhance cell membrane crossing or blood‑brain barrier permeability, this compound’s predicted 1.0 log unit increase over the phenyl analog makes it a rational choice for physiochemistry‑guided compound selection .

T‑Type Calcium Channel Hit‑to‑Lead Exploration

If the aim is to develop Cav3.2 channel blockers, this compound can serve as a structural starting point, with the related benzimidazole‑propan‑1‑one EC50 of 3.27 µM providing a quantitative benchmark for structure‑activity relationship optimization .

Fluorescent Chemosensor Development

Given the established fluorescence behaviour of bis‑benzimidazole‑propan‑1‑one ligands, this mono‑benzimidazole analog could be investigated as a metal‑responsive fluorophore, where the 4‑ethylphenyl group may fine‑tune emission wavelengths .

Quote Request

Request a Quote for 3-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.